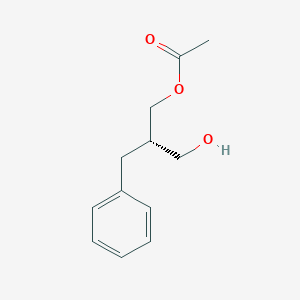

(S)-2-Benzyl-3-hydroxypropyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-2-benzyl-3-hydroxypropyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-10(14)15-9-12(8-13)7-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYFARAUSMBSDY-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H](CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of (S)-2-Benzyl-3-hydroxypropyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (S)-2-Benzyl-3-hydroxypropyl acetate, a key intermediate in the synthesis of pharmacologically active molecules such as Sinorphan (also known as Ecadotril), an enkephalinase inhibitor.[1][2] This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, process development, and pharmaceutical sciences.

Core Physical Properties

This compound is a chiral compound typically encountered as a light yellow oil.[1] Its solubility in various organic solvents is a critical parameter for its use in synthetic chemistry.

Quantitative Data Summary

| Physical Property | Value | Source(s) |

| CAS Number | 110270-52-5 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.26 g/mol | [2] |

| Appearance | Light Yellow Oil | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate, Methanol | [1] |

| Boiling Point | Data not available | |

| Melting Point | Not applicable (as it is an oil) | |

| Density | Data not available | |

| Specific Rotation | Data not available |

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies that would be employed to determine the key physical properties of this compound.

Determination of Boiling Point

Since this compound is an oil, its boiling point would be determined by distillation, likely under reduced pressure to prevent decomposition.

Protocol:

-

Apparatus Setup: A distillation apparatus, including a round-bottom flask, a condenser, a receiving flask, and a thermometer, is assembled. For vacuum distillation, a vacuum pump and a manometer are connected to the system.

-

Sample Preparation: A known volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Distillation: The sample is heated gently. For vacuum distillation, the system is evacuated to the desired pressure. The temperature at which the liquid boils and the vapor condenses into the receiving flask is recorded as the boiling point at that specific pressure.

Determination of Density

The density of a liquid is its mass per unit volume. For an oil like this compound, this can be accurately measured using a pycnometer or a digital density meter.

Protocol (using a pycnometer):

-

Pycnometer Calibration: The empty pycnometer is cleaned, dried, and its mass is accurately measured. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and its mass is measured again. The volume of the pycnometer is calculated from these measurements.

-

Sample Measurement: The pycnometer is emptied, cleaned, and dried. It is then filled with this compound at the same temperature, and its mass is determined.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Determination of Specific Rotation

As a chiral compound, this compound will rotate the plane of polarized light. Its specific rotation is a characteristic property.

Protocol:

-

Solution Preparation: A solution of this compound is prepared by accurately weighing a known amount of the compound and dissolving it in a specific volume of a suitable solvent (e.g., chloroform) in a volumetric flask.

-

Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent).

-

Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (typically 1 decimeter). The observed optical rotation is measured at a specific temperature (usually 20°C or 25°C) and a specific wavelength of light (commonly the sodium D-line at 589 nm).

-

Calculation: The specific rotation is calculated using the formula: [α] = α / (c * l) where:

-

[α] is the specific rotation

-

α is the observed rotation

-

c is the concentration of the solution in g/mL

-

l is the path length of the polarimeter cell in decimeters.

-

Role in Synthesis: A Workflow Perspective

This compound is a crucial chiral building block in the synthesis of more complex molecules. Its primary documented use is as an intermediate in the production of Sinorphan (Ecadotril), an enkephalinase inhibitor used in the treatment of diarrhea.

Caption: Synthetic pathway from this compound to Sinorphan.

The above diagram illustrates a logical synthetic progression where the primary alcohol of this compound is oxidized to a carboxylic acid. This resulting intermediate, (S)-2-Benzyl-3-acetoxypropanoic acid, can then undergo further chemical transformations, such as coupling reactions, to ultimately yield the target drug molecule, Sinorphan.

Logical Relationship of Physical Properties

The determination of the physical properties of a chemical entity like this compound follows a structured experimental workflow.

Caption: Workflow for determining the physical properties of a liquid compound.

This diagram outlines the process, starting from a purified sample, branching into the determination of individual physical properties, each linked to its corresponding experimental methodology. This systematic approach ensures accurate and reproducible characterization of the compound.

References

In-Depth Technical Guide: (S)-2-Benzyl-3-hydroxypropyl acetate

CAS Number: 110270-52-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Benzyl-3-hydroxypropyl acetate is a chiral building block of significant interest in pharmaceutical synthesis. Its primary application lies as a key intermediate in the preparation of Sinorphan, a dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1][2][3] The stereochemistry at the C2 position is crucial for the biological activity of the final drug substance, making the enantiopurity of this intermediate a critical quality attribute. This document provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, and analytical methodologies for this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties for this compound. Data for the corresponding (R)-enantiomer is included for comparison, as it is often more extensively reported and can be considered analogous for non-chiral specific properties.

Table 1: Physicochemical Properties

| Property | Value | Notes |

| CAS Number | 110270-52-5 | |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| Appearance | Light yellow oil | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate, Methanol | [1] |

| Storage | 2-8°C Refrigerator | [3] |

Table 2: Spectroscopic Data (Inferred from (R)-enantiomer)

| Technique | Data |

| ¹H NMR | Acetate methyl group: ~2.05 ppm; Aromatic protons: 7.2–7.4 ppm |

| ¹³C NMR | Signals corresponding to benzyl, hydroxypropyl, and acetate moieties |

| Mass Spectrometry (MS) | Molecular ion peak (m/z): 208.25 (C₁₂H₁₆O₃⁺) |

| Infrared (IR) Spectroscopy | ~1735 cm⁻¹ (C=O, ester); ~3450 cm⁻¹ (O-H, stretch) |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the stereoselective acetylation of (S)-2-benzyl-1,3-propanediol. The following is a representative experimental protocol based on general esterification methods for similar compounds.

Materials and Reagents

-

(S)-2-benzyl-1,3-propanediol

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve (S)-2-benzyl-1,3-propanediol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Reagents: Slowly add pyridine (1.2 equivalents) to the cooled solution, followed by the dropwise addition of acetic anhydride (1.1 equivalents).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0°C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

Analytical Methods and Quality Control

The critical quality attribute for this compound is its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess.

Chiral HPLC Method

-

Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H, is often effective.

-

Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The exact ratio should be optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a wavelength where the benzyl chromophore absorbs (e.g., 254 nm).

-

Quantification: The enantiomeric excess (% ee) is calculated from the relative peak areas of the (S) and (R) enantiomers.

Mandatory Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Role as a Synthetic Intermediate

Caption: Role as an intermediate in the synthesis of Sinorphan.

References

An In-depth Technical Guide on (S)-2-Benzyl-3-hydroxypropyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of (S)-2-Benzyl-3-hydroxypropyl acetate, a key intermediate in the synthesis of various pharmaceutical compounds.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₃[1][2][3] |

| Molecular Weight | 208.26 g/mol [1][2] |

| CAS Number | 110270-52-5[1] |

| Appearance | Light Yellow Oil[4] |

| Storage | 2-8°C Refrigerator[1][2] |

| Solubility | Chloroform, DCM, Ethyl Acetate, Methanol[4] |

Chemical Structure and Synthesis

This compound is an organic ester. Its chemical structure consists of a benzyl group attached to a propylene glycol backbone, with an acetate group at the primary hydroxyl position and a secondary hydroxyl group.

A logical workflow for the potential synthesis of this compound, based on general organic chemistry principles, is outlined below. This diagram illustrates a conceptual pathway and does not represent a specific, validated experimental protocol.

Caption: Conceptual synthetic workflow for this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of Sinorphan.[1][4] Sinorphan is recognized as an inhibitor of both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1][4] The development of such dual inhibitors is a significant area of research in cardiovascular and renal therapeutics.

The relationship between these compounds and their therapeutic target is illustrated in the signaling pathway diagram below.

Caption: Role of this compound in therapeutic intervention.

Experimental Protocols

While specific experimental protocols for the synthesis of Sinorphan from this compound are proprietary and vary between research groups, a general methodological framework can be described.

General Protocol for the Synthesis of a Peptide-like Inhibitor from an Alcohol Intermediate:

-

Activation of the Hydroxyl Group: The secondary hydroxyl group of this compound is typically activated to facilitate nucleophilic substitution. This can be achieved by converting it into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base like pyridine.

-

Nucleophilic Substitution: The activated intermediate is then reacted with the desired nucleophile. In the context of synthesizing a peptide-like molecule, this would involve the amine group of an amino acid or a peptide fragment. The reaction is typically carried out in a polar aprotic solvent.

-

Deprotection: Any protecting groups on the amino acid or peptide fragment are removed under appropriate conditions. For instance, a Boc protecting group is removed with a strong acid like trifluoroacetic acid, while an Fmoc group is removed with a base like piperidine.

-

Purification: The final product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to achieve the desired level of purity for biological assays.

The logical flow of these experimental steps is depicted in the following diagram.

Caption: General experimental workflow for inhibitor synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structure Elucidation of (S)-2-Benzyl-3-hydroxypropyl acetate

October 31, 2025

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical data required for the unambiguous structure elucidation of this compound. This chiral building block is a key intermediate in the synthesis of various pharmaceutical compounds, including the neutral endopeptidase inhibitor Sinorphan.[1][2] The correct structural and stereochemical assignment is critical for its application in drug development. This document details the synthetic protocols, spectroscopic analysis, and data interpretation necessary to confirm its chemical structure and absolute stereochemistry.

Chemical Identity and Properties

This compound is a chiral organic compound featuring a benzyl group, a primary alcohol, and an acetate ester. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 110270-52-5 | [1] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| Appearance | Light Yellow Oil | [1] |

| Solubility | Chloroform, Dichloromethane (DCM), Ethyl Acetate, Methanol | [1] |

Structural Representation

The two-dimensional structure of this compound highlights the key functional groups and the chiral center.

References

An In-depth Technical Guide on the Solubility of (S)-2-Benzyl-3-hydroxypropyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available solubility data for (S)-2-Benzyl-3-hydroxypropyl acetate, an intermediate in the synthesis of Sinorphan, which is an inhibitor of angiotensin-converting enzyme and neutral endopeptidase.[1] While quantitative solubility data remains limited in publicly accessible literature, this document outlines its qualitative solubility in various common organic solvents and presents a generalized experimental protocol for determining solubility.

Qualitative Solubility Data

This compound is a light yellow oil.[1] Its solubility has been qualitatively described in several organic solvents. The following table summarizes the available information.

| Solvent | Solubility |

| Chloroform | Soluble[1] |

| Dichloromethane (DCM) | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

| Methanol | Soluble[1] |

Note: The term "soluble" indicates that the compound dissolves in the solvent, but does not provide specific quantitative values.

Experimental Protocol for Solubility Determination

Generalized Isothermal Equilibrium Method:

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is achieved, the suspension is allowed to settle.

-

The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a fine-pored syringe filter (e.g., 0.22 µm). This step is critical to ensure no solid particles are present in the analyzed sample.

-

-

Quantification of Solute:

-

A known volume of the clear, saturated filtrate is carefully collected and diluted with a suitable solvent.

-

The concentration of this compound in the diluted sample is determined using an appropriate analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method can provide accurate and precise concentration measurements.

-

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be employed.

-

UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound.

Caption: A generalized workflow for determining the solubility of a compound.

Signaling Pathways

There is no information available in the reviewed literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary described role is that of a chemical intermediate in the synthesis of pharmacologically active molecules.[1] Further research would be necessary to determine if this compound has any direct biological activity.

References

A Technical Guide to the Spectroscopic Data of (S)-2-Benzyl-3-hydroxypropyl acetate

This whitepaper provides a comprehensive overview of the spectroscopic data for (S)-2-Benzyl-3-hydroxypropyl acetate, a significant intermediate in the synthesis of Sinorphan.[1] The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for its synthesis and spectroscopic analysis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The spectroscopic data for this compound is crucial for its identification and characterization. As enantiomers exhibit identical spectroscopic properties (excluding optical rotation), the data presented here is based on its closely related (R)-enantiomer.

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.

¹H NMR (Proton NMR):

Key signals in the proton NMR spectrum confirm the presence of the acetate, benzyl, and hydroxypropyl moieties.[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 - 7.20 | multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.10 | doublet of doublets | 2H | -CH₂-O-Acetyl |

| ~3.60 | doublet of doublets | 2H | -CH₂-OH |

| ~2.70 | doublet of doublets | 2H | Benzyl CH₂ |

| ~2.10 | singlet | 3H | Acetyl CH₃ |

| ~2.00 | multiplet | 1H | CH |

| ~1.80 | broad singlet | 1H | OH |

¹³C NMR (Carbon NMR):

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~171.0 | C=O (ester) |

| ~138.0 | Aromatic C (quaternary) |

| ~129.0 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~126.0 | Aromatic CH |

| ~66.0 | -CH₂-O-Acetyl |

| ~64.0 | -CH₂-OH |

| ~40.0 | CH |

| ~38.0 | Benzyl CH₂ |

| ~21.0 | Acetyl CH₃ |

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are as follows:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3450 | O-H stretch (alcohol)[2] |

| ~3030 | C-H stretch (aromatic) |

| ~2930 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester)[2] |

| ~1240 | C-O stretch (ester) |

| ~1040 | C-O stretch (alcohol) |

| ~740 & ~700 | C-H bend (aromatic, monosubstituted) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Assignment |

| 208.25 | [M]⁺ (Molecular Ion)[2] |

| 149 | [M - CH₃COO]⁺ |

| 131 | [M - CH₃COOH - H₂O]⁺ |

| 117 | [C₉H₉]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

This section outlines the detailed methodologies for the synthesis and spectroscopic characterization of this compound.

This procedure is based on the lipase-catalyzed asymmetric acetylation of a prochiral diol.

Materials:

-

2-Benzyl-1,3-propanediol

-

Vinyl acetate

-

Immobilized Lipase (e.g., Candida antarctica Lipase B)

-

Organic solvent (e.g., tert-butyl methyl ether)

-

Silica gel for column chromatography

-

Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Dissolve 2-benzyl-1,3-propanediol in tert-butyl methyl ether in a round-bottom flask.

-

Add vinyl acetate to the solution, which will act as the acyl donor.

-

Add the immobilized lipase to the reaction mixture.

-

Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the desired conversion is achieved, filter off the enzyme.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Process the spectra to determine chemical shifts (referenced to the residual solvent peak), integration, multiplicity, and coupling constants.

IR Spectroscopy:

-

Place a small drop of the neat liquid sample on the ATR crystal of an FTIR spectrometer.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry:

-

Introduce a diluted solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source.

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the spectrum to identify the molecular ion peak and major fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the molecular formula.[2]

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Spectroscopic analysis workflow for the synthesized product.

References

commercial availability of (S)-2-Benzyl-3-hydroxypropyl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Benzyl-3-hydroxypropyl acetate, with the CAS Number 110270-52-5, is a chiral building block of significant interest in pharmaceutical synthesis. Its primary application lies as a key intermediate in the preparation of Sinorphan, a potent inhibitor of both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1][2] This dual inhibitory action makes Sinorphan and its analogs valuable targets in the development of drugs for cardiovascular and other diseases. This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and synthesis of this compound.

Commercial Availability

This compound is commercially available from a number of specialized chemical suppliers. Researchers can procure this compound in various quantities, typically for research and development purposes.

| Supplier | Product Code | Purity/Specifications | Available Quantities |

| Toronto Research Chemicals (TRC) | B278835 | Not specified | 1g, Custom |

| Pharmaffiliates | PA270020391 | Not specified | Inquire |

| ChemicalBook | CB44942126 | Not specified | Inquire |

| Hubei Xinyang Medical Technology Co., Ltd. | Not specified | Not specified | Inquire |

| Energy Chemical | Not specified | Not specified | Inquire |

Note: Purity and available quantities are subject to change and should be confirmed with the respective suppliers. A complete Certificate of Analysis should be requested from the supplier prior to purchase for detailed quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 110270-52-5 | [1] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| Appearance | Light Yellow Oil | [1] |

| Solubility | Chloroform, DCM, Ethyl Acetate, Methanol | [1] |

Synthesis and Logical Relationships

Logical Workflow: Role in Sinorphan Synthesis

The primary significance of this compound is its role as a precursor to Sinorphan. The following diagram illustrates this logical relationship.

References

The Pivotal Role of (S)-2-Benzyl-3-hydroxypropyl acetate in Cardiovascular Drug Development: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of (S)-2-Benzyl-3-hydroxypropyl acetate, a critical chiral intermediate in the synthesis of advanced cardiovascular therapeutic agents. Primarily intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthesis, mechanism of action, and clinical significance of compounds derived from this key molecule, with a focus on the dual angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitor, Sinorphan (also known as Ecadotril).

Introduction: The Significance of a Chiral Intermediate

This compound (CAS No: 110270-52-5) is a chiral building block whose stereochemistry is crucial for the biological activity of the final pharmaceutical product. Its primary role in medicinal chemistry is as a key precursor in the synthesis of Sinorphan, a potent inhibitor of both ACE and NEP.[1][2] This dual inhibition offers a synergistic approach to treating cardiovascular diseases like hypertension and heart failure by simultaneously modulating the renin-angiotensin-aldosterone system (RAAS) and potentiating the effects of natriuretic peptides.

Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 110270-52-5 | [2] |

| Molecular Formula | C₁₂H₁₆O₃ | [2] |

| Molecular Weight | 208.25 g/mol | [2] |

| Appearance | Light yellow oil | [2] |

| Solubility | Chloroform, DCM, Ethyl Acetate, Methanol | [2] |

Mechanism of Action: Dual Inhibition of ACE and NEP

This compound is instrumental in the synthesis of Sinorphan, which targets two key enzymes in cardiovascular regulation:

-

Angiotensin-Converting Enzyme (ACE): ACE is a central component of the RAAS, responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the release of aldosterone, leading to sodium and water retention. Inhibition of ACE leads to vasodilation and a reduction in blood pressure.[3]

-

Neutral Endopeptidase (NEP): NEP is responsible for the degradation of several vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and substance P. By inhibiting NEP, the levels of these peptides increase, promoting vasodilation, natriuresis, and diuresis, which collectively lower blood pressure and reduce cardiac load.[4]

The dual inhibition of ACE and NEP by Sinorphan provides a comprehensive mechanism for managing cardiovascular diseases.

References

- 1. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 4. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

(S)-2-Benzyl-3-hydroxypropyl acetate: A Keystone Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-2-Benzyl-3-hydroxypropyl acetate has emerged as a critical chiral building block in asymmetric synthesis, particularly valued for its role in the development of sophisticated therapeutic agents. Its stereochemically defined structure provides a versatile scaffold for the construction of complex molecules with high enantiomeric purity, a crucial factor in ensuring the efficacy and safety of modern pharmaceuticals. This technical guide delves into the synthesis, properties, and applications of this compound, with a focus on its pivotal role in the synthesis of dual-action enzyme inhibitors.

Physicochemical Properties and Specifications

This compound is a colorless to light yellow oil, soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| Appearance | Colorless to Light Yellow Oil | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [1] |

| Boiling Point | 212 °C (for the related benzyl acetate) | [2] |

| Specific Rotation | Data not consistently available in searched literature. |

Enzymatic Synthesis: A Highly Enantioselective Approach

The most efficient and highly enantioselective method for the synthesis of this compound is through the enzymatic acylation of prochiral 2-O-benzylglycerol. This reaction typically employs a lipase from Pseudomonas cepacia and vinyl acetate as the acyl donor. The enzyme selectively acylates one of the primary hydroxyl groups of 2-O-benzylglycerol, leading to the desired (S)-enantiomer with high enantiomeric excess.

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol is based on established methodologies for the enantioselective acylation of 2-O-benzylglycerol.[3][4]

Materials:

-

2-O-benzylglycerol

-

Vinyl acetate

-

Immobilized Pseudomonas cepacia lipase (e.g., Amano Lipase PS-C II)

-

Dichloromethane (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

To a solution of 2-O-benzylglycerol (1 equivalent) in anhydrous dichloromethane, add vinyl acetate (2-4 equivalents).

-

Add the immobilized Pseudomonas cepacia lipase (typically 10-20% by weight of the substrate).

-

Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon reaching approximately 50% conversion (to maximize enantiomeric excess of the remaining alcohol and the product ester), filter off the immobilized enzyme. The enzyme can be washed with dichloromethane and reused.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent to isolate this compound.

Quantitative Data for Lipase-Catalyzed Synthesis

| Parameter | Condition/Value | Reference |

| Enzyme | Pseudomonas cepacia lipase (immobilized) | [3][4] |

| Acyl Donor | Vinyl Acetate | [3] |

| Solvent | Dichloromethane | [3] |

| Temperature | 30-50 °C | [3] |

| Conversion | ~50% (for optimal ee) | |

| Enantiomeric Excess (ee) | >99% for the (S)-acetate | |

| Yield | High (specific values vary with conditions) | [5] |

Application in Drug Synthesis: The Case of Sinorphan

A primary application of this compound is as a key intermediate in the synthesis of Sinorphan, a potent dual inhibitor of Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).[1][6] Dual inhibition of these enzymes is a therapeutic strategy for the treatment of cardiovascular diseases such as hypertension and heart failure.

Synthetic Workflow for Sinorphan

The synthesis of Sinorphan from this compound involves a multi-step sequence that introduces the necessary functional groups for dual enzyme inhibition.

References

- 1. This compound | 110270-52-5 [amp.chemicalbook.com]

- 2. Benzyl acetate - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pseudomonas cepacia Lipase-Catalyzed Enantioselective Acylation of 2-Substituted-1-alkanols in Organic Solvents | Springer Nature Experiments [experiments.springernature.com]

- 5. (R)-2-Benzyl-3-hydroxypropyl Acetate | 110270-49-0 | Benchchem [benchchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Sinorphan from (S)-2-Benzyl-3-hydroxypropyl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Sinorphan (also known as Thiorphan) starting from (S)-2-Benzyl-3-hydroxypropyl acetate. Sinorphan is a potent neutral endopeptidase (NEP) inhibitor, which plays a crucial role in the management of cardiovascular diseases and other conditions. The synthetic route described herein involves a multi-step process including tosylation, thioacetylation, hydrolysis, and peptide coupling. Additionally, the signaling pathway of Sinorphan's mechanism of action is illustrated to provide a comprehensive understanding of its pharmacological effects. All quantitative data are summarized in tables, and key experimental workflows are visualized using diagrams.

Introduction

Sinorphan is the active metabolite of the prodrug Racecadotril and functions as a selective inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of several endogenous vasoactive peptides, including atrial natriuretic peptide (ANP). By inhibiting NEP, Sinorphan increases the circulating levels of ANP, which in turn promotes vasodilation, natriuresis, and diuresis, making it a valuable therapeutic agent for conditions such as hypertension and heart failure. The enantioselective synthesis of Sinorphan is of significant interest to ensure the desired pharmacological activity. This document outlines a reliable synthetic pathway starting from the chiral building block this compound.

Synthesis of Sinorphan

The synthesis of Sinorphan from this compound is a multi-step process that involves the conversion of the hydroxyl group to a thiol, followed by coupling with a glycine moiety. The key steps are outlined below.

Experimental Workflow: Synthesis of Sinorphan

Caption: Synthetic workflow for Sinorphan from this compound.

Experimental Protocols

This step involves the activation of the primary hydroxyl group of the starting material by converting it into a tosylate, which is a good leaving group for the subsequent nucleophilic substitution.

Protocol:

-

Dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain (S)-2-Benzyl-3-tosyloxypropyl acetate.

| Parameter | Value |

| Starting Material | This compound |

| Reagents | p-Toluenesulfonyl chloride, Pyridine |

| Solvent | Pyridine |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 13-17 hours |

| Typical Yield | 85-95% |

| Purification | Column Chromatography |

The tosylate intermediate is then reacted with a sulfur nucleophile, potassium thioacetate, to introduce the acetylthio group.

Protocol:

-

Dissolve (S)-2-Benzyl-3-tosyloxypropyl acetate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL per gram of tosylate).

-

Add potassium thioacetate (KSAc, 1.5 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

The crude (S)-3-Acetylthio-2-benzylpropyl acetate is typically used in the next step without further purification.

| Parameter | Value |

| Starting Material | (S)-2-Benzyl-3-tosyloxypropyl acetate |

| Reagents | Potassium thioacetate (KSAc) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 60-70 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | >90% (crude) |

| Purification | None (used directly in the next step) |

This step involves the hydrolysis of both the thioacetate and the propyl acetate esters to yield the free thiol and carboxylic acid.

Protocol:

-

Dissolve the crude (S)-3-Acetylthio-2-benzylpropyl acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

-

Add lithium hydroxide (LiOH, 3.0 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the hydrolysis by TLC.

-

After completion, acidify the reaction mixture to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain (S)-2-Benzyl-3-mercaptopropanoic acid.

| Parameter | Value |

| Starting Material | (S)-3-Acetylthio-2-benzylpropyl acetate |

| Reagents | Lithium hydroxide (LiOH) |

| Solvent | Tetrahydrofuran (THF) / Water |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 80-90% |

| Purification | Extractive workup |

The final step is a peptide coupling reaction between (S)-2-Benzyl-3-mercaptopropanoic acid and a glycine ester, followed by deprotection if necessary. Using glycine benzyl ester allows for a final hydrogenolysis step to yield the free acid.

Protocol:

-

Dissolve (S)-2-Benzyl-3-mercaptopropanoic acid (1.0 eq) and glycine benzyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq) to the solution at 0 °C.

-

Add a base such as N,N-diisopropylethylamine (DIPEA, 1.1 eq) to neutralize the hydrochloride salt.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-18 hours.

-

Monitor the reaction by TLC.

-

Filter off the dicyclohexylurea (DCU) precipitate and wash with DCM.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

The resulting benzyl ester of Sinorphan is then deprotected by catalytic hydrogenation (H₂, Pd/C) in a solvent like ethanol or ethyl acetate to give Sinorphan.

-

Purify the final product by recrystallization or column chromatography.

| Parameter | Value |

| Starting Material | (S)-2-Benzyl-3-mercaptopropanoic acid, Glycine benzyl ester hydrochloride |

| Reagents | DCC, HOBt, DIPEA, H₂, Pd/C |

| Solvent | Dichloromethane (DCM), Ethanol/Ethyl Acetate |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 13-19 hours (coupling), 2-4 hours (hydrogenation) |

| Typical Yield | 70-85% (over two steps) |

| Purification | Filtration, Recrystallization/Column Chromatography |

Mechanism of Action: Signaling Pathway of Sinorphan

Sinorphan exerts its therapeutic effects by inhibiting neutral endopeptidase (NEP), which is a key enzyme in the degradation of atrial natriuretic peptide (ANP). The inhibition of NEP leads to an accumulation of ANP, which then activates its receptor, guanylyl cyclase-A (GC-A). This activation catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various downstream effects, including vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system.

Signaling Pathway of Sinorphan

Caption: Signaling pathway of Sinorphan via inhibition of Neutral Endopeptidase (NEP).

Conclusion

The synthetic route and protocols detailed in this document provide a comprehensive guide for the preparation of Sinorphan from this compound. The described methods are robust and can be adapted for both research and process development scales. Understanding the mechanism of action through the illustrated signaling pathway is crucial for the rational design of new NEP inhibitors and for exploring the full therapeutic potential of Sinorphan. Researchers and drug development professionals can utilize this information to advance their studies in cardiovascular and related therapeutic areas.

Application of (S)-2-Benzyl-3-hydroxypropyl acetate in Asymmetric Synthesis of Sinorphan

(S)-2-Benzyl-3-hydroxypropyl acetate , a versatile chiral building block, serves as a crucial intermediate in the asymmetric synthesis of Sinorphan . Sinorphan is a potent dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), making it a significant target in the development of cardiovascular drugs. The defined stereochemistry of this compound is leveraged to introduce the desired chirality into the final drug molecule, a critical factor for its therapeutic efficacy.

This application note provides a detailed protocol for the utilization of this compound in the synthesis of a key precursor to Sinorphan. The protocol is intended for researchers, scientists, and drug development professionals engaged in the field of asymmetric synthesis and pharmaceutical development.

Key Applications and Significance

The primary application of this compound in this context is to provide the chiral backbone for the synthesis of the C-terminal portion of Sinorphan. The inherent chirality of this starting material obviates the need for chiral resolutions or asymmetric induction steps later in the synthetic sequence, leading to a more efficient and atom-economical process. The use of such chiral building blocks is a cornerstone of modern pharmaceutical synthesis, enabling the production of enantiomerically pure drugs with improved therapeutic profiles and reduced side effects.[1]

Experimental Protocols

The following protocols detail the synthesis of a key intermediate of Sinorphan starting from this compound.

Protocol 1: Tosylation of this compound

This procedure describes the activation of the primary hydroxyl group of this compound by conversion to a tosylate, making it a good leaving group for subsequent nucleophilic substitution.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add anhydrous pyridine (1.5 eq) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired tosylated product.

Quantitative Data Summary:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| This compound | 1.0 | 208.25 |

| p-Toluenesulfonyl chloride | 1.2 | 190.65 |

| Pyridine | 1.5 | 79.10 |

| Product | Expected Yield | Enantiomeric Excess (ee%) |

| (S)-2-Benzyl-3-(tosyloxy)propyl acetate | 85-95% | >99% |

Protocol 2: Nucleophilic Substitution with a Thiol

This protocol outlines the coupling of the activated tosylate with a suitable thiol-containing fragment, a key step in assembling the backbone of the Sinorphan precursor.

Materials:

-

(S)-2-Benzyl-3-(tosyloxy)propyl acetate (from Protocol 1)

-

Thiol derivative (e.g., N-acetyl-L-cysteine ethyl ester)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the thiol derivative (1.1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

-

Add a solution of (S)-2-Benzyl-3-(tosyloxy)propyl acetate (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired thioether.

Quantitative Data Summary:

| Reactant | Molar Eq. |

| (S)-2-Benzyl-3-(tosyloxy)propyl acetate | 1.0 |

| Thiol derivative | 1.1 |

| Potassium carbonate | 1.5 |

| Product | Expected Yield | Diastereomeric Ratio (dr) |

| Thioether adduct | 70-85% | >98:2 |

Visualizations

The following diagrams illustrate the key experimental workflow and the logical relationship in the synthesis.

Caption: Experimental workflow for the synthesis of a Sinorphan precursor.

Caption: Logical relationship in the asymmetric synthesis of Sinorphan.

References

Application Notes and Protocols for the Synthesis of (S)-2-Benzyl-3-hydroxypropyl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Benzyl-3-hydroxypropyl acetate is a valuable chiral building block, notably utilized as a key intermediate in the synthesis of Sinorphan, an inhibitor of angiotensin-converting enzyme and neutral endopeptidase.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on an enzymatic approach that offers high stereoselectivity. The primary method described is the lipase-catalyzed asymmetric acetylation of the prochiral precursor, 2-benzylpropane-1,3-diol.

Introduction

Chiral compounds play a critical role in drug development, as different enantiomers of a molecule can exhibit distinct pharmacological activities. The stereoselective synthesis of chiral intermediates is therefore of paramount importance. This compound serves as a crucial chiral synthon, and its efficient synthesis is essential for the development of target therapeutics. Enzymatic catalysis, particularly with lipases, has emerged as a powerful tool for the asymmetric synthesis of chiral molecules due to the high enantioselectivity and mild reaction conditions offered by these biocatalysts.

Synthesis Pathway

The recommended synthetic route to this compound involves the enantioselective acetylation of 2-benzylpropane-1,3-diol. In this reaction, a lipase selectively acetylates one of the prochiral hydroxyl groups of the diol, leading to the formation of the chiral monoacetate. While the (R)-enantiomer is often the major product in many lipase-catalyzed acetylations of 2-benzylpropane-1,3-diol, the (S)-enantiomer can be obtained as the minor product.[2] The subsequent separation of the desired (S)-monoacetate from the remaining diol and the diacetate byproduct is a critical step in obtaining the pure compound.

Figure 1: Enzymatic acetylation of 2-benzylpropane-1,3-diol.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is based on the principles of lipase-catalyzed enantioselective acetylation of a prochiral diol. Optimization of reaction time and conversion is crucial to maximize the yield of the (S)-enantiomer.

Materials:

-

2-Benzylpropane-1,3-diol

-

Immobilized Lipase B from Candida antarctica (CAL-B, e.g., Novozym 435)

-

Vinyl acetate (acyl donor)

-

Organic solvent (e.g., isooctane, tert-butyl methyl ether)

-

Molecular sieves (4 Å)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of 2-benzylpropane-1,3-diol (1 equivalent) in the chosen organic solvent, add immobilized lipase (typically 10-50% by weight of the diol).

-

Add vinyl acetate (1-2 equivalents) as the acylating agent. The use of vinyl acetate is advantageous as it shifts the equilibrium towards the product side due to the formation of acetaldehyde.

-

Add activated molecular sieves to maintain anhydrous conditions.

-

The reaction mixture is agitated (e.g., by orbital shaking) at a controlled temperature (typically 30-45 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC) to determine the conversion and the relative amounts of monoacetate and diacetate. It is critical to stop the reaction at a conversion that maximizes the concentration of the (S)-monoacetate before it is further converted to the diacetate.

-

Once the desired conversion is reached, filter off the enzyme and the molecular sieves.

-

Wash the immobilized enzyme with the reaction solvent for potential reuse.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the desired this compound from the unreacted diol, the (R)-enantiomer, and the diacetate byproduct.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the enzymatic synthesis. Please note that specific values will depend on the exact experimental setup and should be optimized accordingly.

| Parameter | Typical Value/Condition |

| Substrate | 2-Benzylpropane-1,3-diol |

| Enzyme | Immobilized Candida antarctica Lipase B (CAL-B) |

| Acyl Donor | Vinyl acetate |

| Solvent | Isooctane or tert-Butyl methyl ether |

| Temperature | 30 - 45 °C |

| Reaction Time | 2 - 24 hours (monitor for optimal conversion) |

| Expected Major Product | (R)-2-Benzyl-3-hydroxypropyl acetate |

| Expected Minor Product | This compound |

| Expected Byproduct | 2-Benzyl-1,3-diacetoxypropane |

| Purification Method | Silica Gel Column Chromatography |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Figure 2: Workflow for synthesis and purification.

Conclusion

The enzymatic synthesis of this compound via the asymmetric acetylation of 2-benzylpropane-1,3-diol offers a stereoselective route to this important chiral intermediate. Careful monitoring and control of the reaction conversion are essential to maximize the yield of the desired (S)-enantiomer. The protocol provided herein serves as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis. Further optimization of the reaction conditions may be necessary to achieve the desired yield and enantiomeric purity for specific applications.

References

Application Notes: (S)-2-Benzyl-3-hydroxypropyl acetate in Drug Discovery

(S)-2-Benzyl-3-hydroxypropyl acetate is a valuable chiral building block primarily utilized as a key intermediate in the synthesis of pharmacologically active compounds. Its stereospecific nature makes it an essential component in the development of enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts. The most prominent application of this compound is in the synthesis of Sinorphan , the active metabolite of the dual-acting angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitor, Racecadotril.

Key Applications in Drug Discovery:

-

Chiral Intermediate for Dual-Acting Enzyme Inhibitors: this compound serves as a crucial precursor in the asymmetric synthesis of Sinorphan.[1] Sinorphan exhibits a dual mechanism of action by inhibiting both ACE and NEP, making it a target of interest for the treatment of cardiovascular diseases such as hypertension and heart failure.[2][3]

-

Enabling Stereoselective Synthesis: The defined (S)-configuration of this intermediate is critical for achieving the desired stereochemistry in the final drug molecule. This is paramount as the biological activity of many drugs is highly dependent on their three-dimensional structure.

-

Foundation for Structure-Activity Relationship (SAR) Studies: As a versatile building block, derivatives of this compound can be synthesized to explore the structure-activity relationships of novel enzyme inhibitors, aiding in the optimization of lead compounds in drug discovery programs.

Quantitative Data:

The utility of this compound is demonstrated through the biological activity of the final product, Sinorphan. While specific IC50 values for Sinorphan were not found in the provided search results, its potent inhibitory activity against both ACE and NEP has been established. For context, other potent NEP inhibitors like Sacubitril have IC50 values in the low nanomolar range (e.g., 5 nM).

| Compound | Target Enzyme | IC50 Value | Reference Compound | Reference IC50 |

| Sinorphan | Angiotensin-Converting Enzyme (ACE) | Data not available | Captopril | ~183.2 ± 10.6 nM[4] |

| Sinorphan | Neutral Endopeptidase (NEP) | Data not available | Sacubitril | 5 nM[5] |

Experimental Protocols:

Protocol 1: Chemoenzymatic Synthesis of this compound

This protocol describes a plausible chemoenzymatic method for the synthesis of this compound based on the lipase-catalyzed enantioselective acetylation of the prochiral precursor, 2-benzyl-1,3-propanediol. Lipases are widely used for their ability to catalyze stereoselective transformations.

Materials:

-

2-Benzyl-1,3-propanediol

-

Vinyl acetate

-

Immobilized Lipase B from Candida antarctica (Novozym 435)

-

Organic solvent (e.g., Hexane, tert-Butyl methyl ether)

-

Silica gel for column chromatography

-

Eluent (e.g., Hexane/Ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a clean, dry flask, dissolve 2-benzyl-1,3-propanediol (1 equivalent) in the chosen organic solvent.

-

Addition of Acyl Donor: Add vinyl acetate (1.1 equivalents) to the solution.

-

Enzymatic Acetylation: Add immobilized lipase (e.g., 10% w/w of the diol) to the reaction mixture.

-

Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

-

Reaction Quenching: Once the desired conversion (typically around 50% for kinetic resolution) is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate this compound.

-

Characterization: Confirm the structure and determine the enantiomeric excess (e.e.) of the product using chiral HPLC or NMR spectroscopy.

Protocol 2: Synthesis of Sinorphan from this compound (Conceptual)

This section outlines a conceptual synthetic route for the conversion of this compound to Sinorphan, based on its known role as an intermediate. The exact, detailed industrial synthesis protocol is proprietary. The key transformation involves converting the hydroxyl group to a suitable leaving group, followed by nucleophilic substitution and subsequent modifications.

Step 1: Activation of the Hydroxyl Group

The primary hydroxyl group of this compound is converted into a good leaving group, for example, by tosylation or mesylation.

-

React this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine or pyridine in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature.

Step 2: Nucleophilic Substitution

The resulting tosylate or mesylate is then subjected to nucleophilic substitution with a protected amino acid derivative.

-

React the activated intermediate with the desired nucleophile, which would be a protected form of the N-terminal part of Sinorphan.

Step 3: Deprotection and Final Modification

The final steps would involve the deprotection of the protecting groups and any necessary functional group manipulations to yield Sinorphan.

Visualizations:

References

- 1. This compound | 110270-52-5 [amp.chemicalbook.com]

- 2. Neutral endopeptidase versus angiotensin converting enzyme inhibition in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prolonged inhibition of neutral endopeptidase 24.11 by sinorphan in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sacubitril | Neprilysin | TargetMol [targetmol.com]

Application Note: Protocol for the Acetylation of (S)-2-benzyl-1,3-propanediol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylation is a fundamental and widely used chemical transformation in organic synthesis, primarily employed for the protection of hydroxyl groups.[1] The acetyl group is stable under various reaction conditions, such as those involving acid catalysis or oxidation, and can be readily removed under basic conditions.[2] This protocol provides a detailed method for the diacetylation of (S)-2-benzyl-1,3-propanediol to yield (S)-2-benzyl-1,3-diacetoxypropane. This product is a useful intermediate in the synthesis of various compounds.[3][4] The procedure described utilizes acetic anhydride as the acetylating agent and pyridine as both the catalyst and solvent, a classic and reliable method for this transformation.[2][5] An alternative method using 4-(dimethylamino)pyridine (DMAP) as a highly efficient catalyst is also presented.[2]

Reaction Scheme

The overall reaction involves the conversion of the two primary hydroxyl groups of the diol into acetate esters.

Figure 1: Acetylation of (S)-2-benzyl-1,3-propanediol to (S)-2-benzyl-1,3-diacetoxypropane.

Figure 1: Acetylation of (S)-2-benzyl-1,3-propanediol to (S)-2-benzyl-1,3-diacetoxypropane.

Experimental Protocols

Two common and effective protocols are detailed below.

This method employs pyridine as both a solvent and a catalyst. Pyridine activates the acetic anhydride and neutralizes the acetic acid byproduct.[2]

3.1.1 Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

|---|---|---|---|

| (S)-2-benzyl-1,3-propanediol | ≥98% | e.g., Sigma-Aldrich | Starting material |

| Pyridine | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Solvent and catalyst |

| Acetic Anhydride (Ac₂O) | ≥99% | e.g., Sigma-Aldrich | Acetylating agent |

| Dichloromethane (CH₂Cl₂) | ACS grade | e.g., Fisher Scientific | For extraction |

| Hydrochloric Acid (HCl) | 1 M aqueous | Lab-prepared | For work-up |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous | Lab-prepared | For work-up |

| Brine | Saturated aqueous NaCl | Lab-prepared | For work-up |

| Magnesium Sulfate (MgSO₄) | Anhydrous | e.g., Sigma-Aldrich | Drying agent |

3.1.2 Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.1.3 Procedure

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-benzyl-1,3-propanediol (1.0 equiv.) in anhydrous pyridine (2–10 mL per mmol of diol).[2]

-

Cool the resulting solution to 0 °C using an ice bath.

-

Slowly add acetic anhydride (2.5-3.0 equiv.) to the stirred solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench by the slow addition of methanol or water at 0 °C to consume excess acetic anhydride.

-

Dilute the mixture with dichloromethane (or ethyl acetate).

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove acetic acid), and brine.[2]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, if necessary, to obtain the pure (S)-2-benzyl-1,3-diacetoxypropane.

4-(Dimethylamino)pyridine (DMAP) is a highly efficient acylation catalyst, often used in catalytic amounts with a stoichiometric base like triethylamine.[2]

3.2.1 Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

|---|---|---|---|

| (S)-2-benzyl-1,3-propanediol | ≥98% | e.g., Sigma-Aldrich | Starting material |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Solvent |

| Triethylamine (Et₃N) | ≥99.5% | e.g., Sigma-Aldrich | Stoichiometric base |

| Acetic Anhydride (Ac₂O) | ≥99% | e.g., Sigma-Aldrich | Acetylating agent |

| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | e.g., Sigma-Aldrich | Catalyst |

| All other work-up reagents | --- | As listed in Protocol 1 | --- |

3.2.2 Procedure

-

Dissolve (S)-2-benzyl-1,3-propanediol (1.0 equiv.) and DMAP (0.1 equiv.) in anhydrous dichloromethane.

-

Add triethylamine (3.0 equiv.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetic anhydride (2.5 equiv.) dropwise to the stirred solution.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Perform the aqueous work-up as described in Protocol 1 (steps 5-9).

Data Presentation

The following table summarizes the quantitative data for a typical reaction on a 5 mmol scale using Protocol 1.

| Compound | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass (g) | Volume (mL) |

| (S)-2-benzyl-1,3-propanediol | 166.22 | 5.0 | 1.0 | 0.831 | - |

| Acetic Anhydride | 102.09 | 12.5 | 2.5 | 1.28 | 1.18 |

| Pyridine | 79.10 | - | - | - | ~25 |

| (S)-2-benzyl-1,3-diacetoxypropane | 250.29 | 5.0 (theor.) | 1.0 (theor.) | 1.25 (theor.) | - |

Expected Yield: High (typically >90%)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the acetylation reaction.

Caption: Workflow for the acetylation of (S)-2-benzyl-1,3-propanediol.

References

- 1. mdpi.com [mdpi.com]

- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-Benzyl-1,3-propanediol Diacetate | 110230-64-3 [chemicalbook.com]

- 5. O-Acetylation using acetic anhydride in pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: (S)-2-Benzyl-3-hydroxypropyl acetate as a Chiral Starting Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Benzyl-3-hydroxypropyl acetate is a valuable chiral building block employed in the stereoselective synthesis of complex pharmaceutical agents. Its defined stereochemistry is crucial for obtaining enantiomerically pure target molecules, thereby ensuring optimal biological activity and minimizing potential off-target effects. This document provides detailed application notes and experimental protocols for the use of this compound as a starting material in the synthesis of dual-action inhibitors targeting Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP), such as Sinorphan.

Application: Synthesis of Dual ACE/NEP Inhibitors (e.g., Sinorphan)

Dual inhibitors of Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP) represent a significant advancement in the treatment of cardiovascular diseases, particularly heart failure and hypertension. By simultaneously blocking the renin-angiotensin-aldosterone system (RAAS) and potentiating the effects of natriuretic peptides, these drugs offer a synergistic approach to cardiovascular protection. This compound serves as a key chiral precursor for the synthesis of these important therapeutic agents.

Signaling Pathways

Renin-Angiotensin System (RAS) and ACE Inhibition: The RAS is a critical regulator of blood pressure. Angiotensinogen is converted by renin to angiotensin I, which is then cleaved by ACE to the potent vasoconstrictor, angiotensin II. Angiotensin II also stimulates the release of aldosterone, leading to sodium and water retention. ACE inhibitors block the formation of angiotensin II, resulting in vasodilation and reduced blood volume.

Figure 1: Simplified Renin-Angiotensin System and the action of an ACE inhibitor.

Neprilysin (NEP) Inhibition: Neprilysin is a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and substance P. By inhibiting NEP, the levels of these peptides increase, leading to vasodilation, natriuresis, and diuresis, which collectively lower blood pressure and reduce cardiac workload.

Figure 2: Mechanism of Neprilysin (NEP) inhibition.

Experimental Protocols

The following protocols outline a potential synthetic route for the preparation of a dual ACE/NEP inhibitor intermediate, starting from this compound.

Workflow for the Synthesis of a Dual ACE/NEP Inhibitor Intermediate

Application Note: Enzymatic Resolution for the Synthesis of (S)-2-Benzyl-3-hydroxypropyl acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-Benzyl-3-hydroxypropyl acetate is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereocenter is crucial for the biological activity of the final therapeutic agent. Traditional chemical methods for obtaining this enantiomerically pure compound often involve multiple steps and the use of expensive or hazardous reagents. Biocatalytic methods, particularly enzymatic kinetic resolution, offer a highly selective, efficient, and environmentally benign alternative. This application note provides a detailed protocol for the synthesis of this compound via the enantioselective acylation of the prochiral substrate 2-benzyl-1,3-propanediol, catalyzed by an immobilized lipase.

Principle of the Method

The method is based on the principle of enzymatic kinetic resolution. A lipase, specifically the immobilized Candida antarctica Lipase B (commonly known as Novozym 435), is used to catalyze the acylation of one of the two prochiral hydroxyl groups of 2-benzyl-1,3-propanediol. The enzyme exhibits high enantioselectivity, preferentially acylating the pro-(R)-hydroxyl group. This results in the formation of (R)-2-benzyl-3-hydroxypropyl acetate, leaving the desired this compound unreacted or reacted at a much slower rate. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess (e.e.) for both the product and the remaining substrate. The desired (S)-monoacetate can then be separated from the diacylated product, the (R)-monoacetate, and the unreacted diol by standard chromatographic techniques.

Data Presentation

The efficiency of the enzymatic resolution is highly dependent on reaction parameters such as the choice of enzyme, solvent, acyl donor, and temperature. The following table summarizes the outcomes of the lipase-catalyzed acylation of 2-benzyl-1,3-propanediol under various conditions.

| Entry | Lipase Source | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. (%) of (S)-Product | Ref. |

| 1 | Candida antarctica B (Novozym 435) | Vinyl Acetate | Diisopropyl ether | 30 | 24 | ~50 | >98 | [1] |

| 2 | Candida antarctica B (Novozym 435) | Vinyl Acetate | Toluene | 40 | 48 | 49 | 97 | [1] |

| 3 | Pseudomonas cepacia | Vinyl Acetate | Hexane | 30 | 72 | 45 | 95 | [2] |

| 4 | Candida antarctica B (Novozym 435) | Acetic Anhydride | Tetrahydrofuran | 25 | 24 | ~50 | 96 | [3] |

| 5 | Candida antarctica B (Novozym 435) | Vinyl Acetate | solvent-free | 45 | 12 | >45 | >99 | [4] |

Experimental Protocols

Materials and Reagents

-

2-Benzyl-1,3-propanediol (racemic)

-

Immobilized Candida antarctica Lipase B (Novozym 435)

-

Vinyl Acetate (Acyl Donor)

-

Diisopropyl ether (or other suitable organic solvent, see table above)

-

Ethyl Acetate (for chromatography)

-

Hexane (for chromatography)

-

Silica Gel (for column chromatography)

-

Anhydrous Sodium Sulfate

-

Phosphate Buffer (0.1 M, pH 7.0)

Enzymatic Acylation Protocol

-

To a 100 mL round-bottom flask, add 2-benzyl-1,3-propanediol (1.0 g, 6.02 mmol).

-

Dissolve the diol in diisopropyl ether (50 mL).

-

Add Novozym 435 (100 mg, 10% w/w of the substrate).

-

Add vinyl acetate (1.1 mL, 12.04 mmol, 2.0 equivalents).

-

Seal the flask and place it in an orbital shaker set at 30°C and 200 rpm.

-

Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 4-6 hours) and analyzing them by TLC or chiral HPLC. The reaction is typically targeted for ~50% conversion.

-

Once the desired conversion is reached (approximately 24 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

-

Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator.

Work-up and Purification Protocol

-

Dissolve the crude residue from step 4.2.8 in ethyl acetate (50 mL).

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Column Packing: Use a slurry of silica gel in hexane to pack the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10:90 Hexane:EtOAc and gradually increasing the polarity to 30:70).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the desired this compound.

-

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a colorless oil.

Analytical Methods

The enantiomeric excess (e.e.) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).[1]

-

Column: Chiralpak AD-H (or equivalent polysaccharide-based chiral stationary phase).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Calculation: The e.e. is calculated from the relative peak areas of the (S) and (R) enantiomers.

Visualizations